![molecular formula C14H11N3O4S B289183 2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid, commonly known as CMP-SA, is a novel compound that has gained significant attention in the field of scientific research. This compound has a unique structure and exhibits various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of CMP-SA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in tumor growth and inflammation. Specifically, CMP-SA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMP-SA has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. Additionally, CMP-SA has been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMP-SA is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, its anti-inflammatory and antioxidant properties may have implications for the treatment of various inflammatory diseases. However, one of the main limitations of CMP-SA is its relatively low solubility, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on CMP-SA. One potential avenue of research is the development of more effective synthesis methods to improve the yield and solubility of the compound. Additionally, further research is needed to fully understand the mechanism of action of CMP-SA and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and efficacy of CMP-SA in human clinical trials.
Synthesemethoden
CMP-SA can be synthesized through a multistep process that involves the condensation of 4-methoxybenzaldehyde and thiourea to form 5-cyano-6-(4-methoxyphenyl)-2-thiouracil. This intermediate compound is then reacted with chloroacetic acid to form CMP-SA.
Wissenschaftliche Forschungsanwendungen
CMP-SA has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CMP-SA has been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C14H11N3O4S |
---|---|
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C14H11N3O4S/c1-21-9-4-2-8(3-5-9)12-10(6-15)13(20)17-14(16-12)22-7-11(18)19/h2-5H,7H2,1H3,(H,18,19)(H,16,17,20) |
InChI-Schlüssel |
XJUUICMKWVLKCB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)O)C#N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)O)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.